Iron dextran

Description

Properties

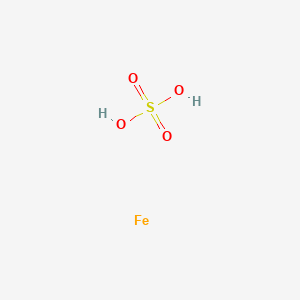

IUPAC Name |

iron;sulfuric acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/Fe.H2O4S/c;1-5(2,3)4/h;(H2,1,2,3,4) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MVZXTUSAYBWAAM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

OS(=O)(=O)O.[Fe] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

FeH2O4S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Related CAS |

16547-58-3, 10028-22-5 (Parent) | |

| Record name | Sulfuric acid, iron(2+) salt (1:?) | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=16547-58-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Sulfuric acid, iron salt (1:?) | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0010124499 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

DSSTOX Substance ID |

DTXSID80906016 | |

| Record name | Sulfuric acid--iron (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80906016 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

153.93 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Iron dextran is a dark reddish-brown liquid. Colloidal suspension of an iron-dextran complex in water. pH 5.2-6.5. | |

| Record name | IRON DEXTRAN | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/20531 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

Flash Point |

greater than 200 °F (NTP, 1992) | |

| Record name | IRON DEXTRAN | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/20531 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

Solubility |

greater than or equal to 100 mg/mL at 66 °F (NTP, 1992), Soluble, Very soluble in water, Very soluble in DMSO; decomposes in 95% ethanol and acetone, Extremely soluble in water; insoluble in most org solvents, Completely miscible with 0.9% sodium chloride injection. | |

| Record name | IRON DEXTRAN | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/20531 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | Iron Dextran | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB00893 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | IRON DEXTRAN | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/5102 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Color/Form |

Dark brown, slightly viscous solution | |

CAS No. |

9004-66-4, 10124-49-9, 7720-78-7 | |

| Record name | IRON DEXTRAN | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/20531 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | Iron sulfate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=10124-49-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Ferrous sulfate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=7720-78-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Sulfuric acid, iron salt (1:?) | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0010124499 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Iron Dextran | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB00893 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | Feosol | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=146177 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Feosol | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=57631 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Sulfuric acid, iron salt (1:?) | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Sulfuric acid--iron (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80906016 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Sulphuric acid, iron salt | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.030.293 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | Iron dextran | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.115.274 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | Reaction mass of phenol and sodium chloride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | IRON DEXTRAN | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/5102 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Foundational & Exploratory

An In-depth Technical Guide to the In Vitro Mechanism of Action of Iron Dextran

Audience: Researchers, scientists, and drug development professionals.

Objective: This document provides a comprehensive technical overview of the core in vitro mechanisms governing the cellular processing of iron dextran. It details the pathways of cellular uptake, intracellular trafficking, iron release, and subsequent metabolic fate, supported by experimental data and methodologies.

Cellular Uptake and Internalization

The initial step in the mechanism of action of this compound is its uptake by target cells. In a physiological context, this is primarily carried out by macrophages of the reticuloendothelial system (RES).[1][2] In vitro studies utilize various cell lines, including macrophages (RAW 264.7, THP-1), hepatocytes (HepG2), and others to model this process.[3][4][5]

The primary mechanism of uptake is endocytosis. The this compound complex is engulfed by the cell membrane to form an intracellular vesicle known as an endosome. This process allows the large nanoparticle complex to be transported into the cell's interior for processing.

Caption: Cellular uptake of this compound via endocytosis and trafficking to the lysosome.

Experimental Protocol: Cellular Iron Uptake Assay

This protocol describes a general method for quantifying the uptake of this compound in a suspension cell line (e.g., THP-1 macrophages).

1. Cell Culture:

- Culture THP-1 cells in RPMI-1640 medium supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin at 37°C in a humidified 5% CO₂ incubator.

- For differentiation into macrophage-like cells, treat with Phorbol 12-myristate 13-acetate (PMA) for 48 hours, followed by a 24-hour rest period in fresh medium.

2. This compound Treatment:

- Seed viable cells (viability >90% as determined by trypan blue exclusion) in 12-well plates at a density of approximately 8 x 10⁵ cells/mL.

- Prepare stock solutions of this compound in serum-free culture medium.

- Add this compound to the cells at final concentrations of 10, 20, and 40 µg/mL. Include an untreated control group.

3. Incubation and Harvesting:

- Incubate the cells for various time points (e.g., 0, 0.5, 1, 2, and 4 hours) at 37°C.

- To harvest, aspirate the medium and wash the cells three times with ice-cold phosphate-buffered saline (PBS) to remove non-internalized this compound.

- Collect the cells by centrifugation.

4. Iron Quantification:

- Lyse the cell pellets using a suitable lysis buffer (e.g., RIPA buffer).

- Determine the total protein concentration of the lysate using a BCA or Bradford assay for normalization.

- Quantify the intracellular iron content using a colorimetric method, such as a ferrozin-based assay, or by atomic absorption spectroscopy for higher sensitivity. The results are typically expressed as pg of iron per cell or µg of iron per mg of cellular protein.

Intracellular Trafficking and Lysosomal Processing

Following internalization, the endosome containing the this compound complex undergoes maturation and fuses with lysosomes. Lysosomes are acidic organelles (pH ~4.5-5.0) rich in hydrolytic enzymes. Within this acidic environment, the dextran carbohydrate shell is degraded by enzymes such as α-glucosidase. This process breaks down the complex, liberating the ferric iron (Fe³⁺) core.

Caption: Lysosomal degradation of the this compound complex into its core components.

Experimental Protocol: Visualization of Intracellular Localization

This protocol uses Prussian blue staining to visualize intracellular iron accumulation, confirming lysosomal localization.

1. Cell Preparation:

- Grow adherent cells (e.g., HepG2 or PMA-differentiated THP-1) on glass coverslips in a 24-well plate.

- Treat cells with this compound (e.g., 100 µg Fe/mL) for 24 hours.

2. Fixation and Staining:

- Wash the cells twice with PBS.

- Fix the cells with 4% paraformaldehyde for 15 minutes at room temperature.

- Wash again with PBS.

- Prepare the Prussian blue staining solution by mixing equal volumes of 20% hydrochloric acid and 10% potassium ferrocyanide.

- Incubate the fixed cells in the staining solution for 20 minutes.

- Rinse the cells thoroughly with deionized water.

3. Counterstaining and Imaging:

- Counterstain the cells with Nuclear Fast Red for 5 minutes to visualize the nuclei.

- Dehydrate the cells through a series of ethanol washes (70%, 95%, 100%) and clear with xylene.

- Mount the coverslips onto microscope slides.

- Image the cells using a bright-field microscope. The presence of blue precipitates indicates the location of ferric iron deposits.

Iron Release and Cytosolic Fate

Once the iron core is liberated within the lysosome, the ferric iron (Fe³⁺) is reduced to ferrous iron (Fe²⁺). This more soluble form is then transported across the lysosomal membrane into the cytoplasm by transporters like the Divalent Metal Transporter 1 (DMT1).

In the cytoplasm, the released iron enters the labile iron pool and has two primary fates:

-

Storage: It is sequestered by the protein ferritin, which oxidizes Fe²⁺ back to Fe³⁺ and stores it in a non-toxic, bioavailable form. This prevents the iron from participating in harmful redox reactions.

-

Transport: It can be exported out of the cell into the circulation via the transmembrane protein ferroportin. In the bloodstream, it binds to transferrin for delivery to other sites, such as the bone marrow for hemoglobin synthesis.

Caption: A typical experimental workflow for quantifying cellular iron uptake in vitro.

Data on Cellular Iron Uptake

Studies have shown that cellular iron uptake from iron complexes is time- and dose-dependent.

| Cell Line | Iron Concentration (µg/mL) | 1 Hour Uptake (ng Iron/10⁶ cells) | 4 Hour Uptake (ng Iron/10⁶ cells) |

| THP-1 | 10 | ~150 | ~400 |

| 20 | ~300 | ~750 | |

| 40 | ~550 | ~1400 | |

| HL-60 | 10 | ~100 | ~300 |

| 20 | ~200 | ~600 | |

| 40 | ~400 | ~1100 | |

| Table 1: Representative time- and dose-dependent in vitro cellular iron uptake of a generic sodium ferric gluconate complex in human monocytic cell lines. The data illustrates a consistent pattern of increased iron uptake with longer incubation and higher concentrations, a principle that also applies to this compound. (Data adapted from) |

Downstream Cellular Effects

The release of iron into the cell triggers several downstream effects, most notably relating to iron storage and the potential for oxidative stress.

Regulation of Iron Storage Proteins

The influx of iron upregulates the synthesis of ferritin to ensure safe storage and downregulates the expression of the transferrin receptor to reduce further iron uptake from circulation.

Oxidative Stress

While essential, excess labile iron can be toxic. It can participate in the Fenton reaction, where Fe²⁺ reacts with hydrogen peroxide (H₂O₂) to generate highly reactive hydroxyl radicals (•OH). This can lead to oxidative stress, damaging lipids, proteins, and DNA. In vitro studies have shown that all intravenous iron preparations can increase the production of reactive oxygen species (ROS) in cells like HepG2.

Experimental Protocol: DCF-DA Assay for Intracellular ROS

This protocol measures the generation of intracellular ROS.

1. Cell Preparation:

- Seed HepG2 cells in a 96-well black, clear-bottom plate and grow to ~80% confluency.

- Wash cells with warm PBS.

2. Probe Loading and Treatment:

- Load cells with 10 µM 2',7'-dichlorofluorescin diacetate (DCF-DA) in serum-free medium for 30 minutes at 37°C. DCF-DA is deacetylated by cellular esterases to non-fluorescent DCFH, which is then oxidized by ROS to the highly fluorescent DCF.

- Wash the cells with PBS to remove excess probe.

- Treat the cells with different concentrations of this compound. Include a positive control (e.g., H₂O₂) and an untreated negative control.

3. Fluorescence Measurement:

- Immediately measure fluorescence using a microplate reader with an excitation wavelength of ~485 nm and an emission wavelength of ~535 nm.

- Take readings every 5-10 minutes for 1-2 hours to obtain a kinetic profile of ROS generation.

- Express the results as a fold change in fluorescence intensity relative to the untreated control cells.

Comparative Data on Oxidative Potential

Different IV iron formulations exhibit varying tendencies to generate redox-active iron and induce oxidative stress in vitro.

| IV Iron Preparation | Redox-Active Iron in Buffer (Relative Units) | Redox-Active Iron in Serum (Relative Units) | ROS Production in HepG2 Cells (% of Control) |

| This compound | Moderate | High | Increased |

| Iron Sucrose | Low | Moderate | Increased |

| Ferric Gluconate | High | Very Low | Increased |

| Table 2: Comparative in vitro effects of different intravenous iron preparations on redox-active iron levels and ROS production. Note that while ferric gluconate shows high redox activity in buffer, this is significantly quenched by serum. In contrast, redox-active iron from this compound is highest when diluted in human serum. All preparations increased ROS in HepG2 cells. (Data summarized from) |

References

- 1. go.drugbank.com [go.drugbank.com]

- 2. This compound - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 3. In vitro study on the effects of iron sucrose, ferric gluconate and this compound on redox-active iron and oxidative stress - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. mdpi.com [mdpi.com]

- 5. Mechanism of Cellular Uptake and Impact of Ferucarbotran on Macrophage Physiology - PMC [pmc.ncbi.nlm.nih.gov]

Inducing Experimental Anemia: A Technical Guide for Researchers

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of methodologies for inducing experimental anemia in animal models. While iron dextran is a widely recognized agent for treating iron-deficiency anemia and inducing iron overload for research purposes, its application for the direct induction of a controlled anemic state is not a standard experimental protocol. High doses of this compound can lead to iron overload, which may impair hematopoiesis and cause oxidative stress, but this does not constitute a reliable model for studying anemia itself. Hemolysis is listed as a very rare adverse effect of this compound administration.

Therefore, this guide will focus on established and reproducible methods for inducing experimental anemia, namely phlebotomy-induced blood loss anemia and phenylhydrazine-induced hemolytic anemia. These models are highly relevant for studying the pathophysiology of anemia and for the preclinical evaluation of novel therapeutics. A section on this compound-induced iron overload is included to provide context on its distinct experimental applications.

Section 1: this compound for Inducing Iron Overload

This compound is frequently used to create animal models of iron overload, which is crucial for studying conditions like hemochromatosis and the effects of excess iron on various organs. The administration of this compound bypasses normal intestinal absorption and leads to the accumulation of iron in tissues, particularly the liver, spleen, and bone marrow.

Mechanism of Iron Overload

Upon injection, the this compound complex is taken up by macrophages of the reticuloendothelial system. The dextran is metabolized, releasing iron which then binds to transferrin for transport or is stored as ferritin and hemosiderin. Excessive administration overwhelms these storage capacities, leading to a state of iron overload.

Experimental Protocol: this compound-Induced Iron Overload in Rats

This protocol is adapted from studies investigating the effects of iron overload on various physiological parameters.

Objective: To induce a state of controlled iron overload in a rat model.

Materials:

-

This compound solution (50 mg/mL elemental iron)

-

Sterile saline (0.9% NaCl)

-

Syringes and needles appropriate for the route of administration

-

Wistar rats (male, 8-10 weeks old)

-

Animal scale

-

Appropriate animal handling and restraint equipment

Procedure:

-

Animal Acclimatization: Allow rats to acclimate to the facility for at least one week before the start of the experiment.

-

Dosage Calculation: Prepare dilutions of this compound in sterile saline. A range of doses can be used to achieve mild to severe iron overload.

-

Administration: Administer the this compound solution via intravenous (IV) or intraperitoneal (IP) injection. The frequency of administration can vary from a single high dose to multiple lower doses over several weeks.

-

Monitoring: Monitor the animals for any adverse reactions. Body weight should be recorded regularly.

-

Endpoint Analysis: After the designated treatment period, euthanize the animals and collect blood and tissues (liver, spleen, heart) for analysis of iron content and other relevant biomarkers.

Quantitative Data: this compound Dosage and Resulting Iron Levels in Rats

The following table summarizes data from a study inducing iron overload in rats.

| This compound Dose (mg/kg BW) | Route of Administration | Duration | Resulting Liver Iron Concentration | Severity of Iron Overload |

| 10 | Intravenous | Single Dose | < 3 mg Fe/g DW | Normal Range |

| 20-40 | Intravenous | Single Dose | 3–7 mg Fe/g DW | Mild |

| 50 | Intravenous | Single Dose | > 7 mg Fe/g DW | Moderate |

| 60-120 | Intravenous | Single Dose | > 15 mg Fe/g DW | Severe |

Data adapted from a study on hemochromatosis models.

Section 2: Phlebotomy-Induced Anemia

Phlebotomy, or controlled blood withdrawal, is a direct and highly reproducible method for inducing anemia that mimics anemia due to blood loss.

Experimental Protocol: Phlebotomy-Induced Anemia in Mice

Objective: To induce a controlled state of anemia through serial blood collection.

Materials:

-

C57BL/6 mice (8-10 weeks old)

-

Sterile lancets or needles

-

Microhematocrit capillary tubes

-

Microcentrifuge

-

Hematocrit reader

-

Topical anesthetic (optional, but recommended)

-

Warming lamp

Procedure:

-

Baseline Measurement: Prior to the first phlebotomy, obtain a baseline hematocrit reading from each mouse.

-

Blood Collection: Perform serial phlebotomies via the saphenous or facial vein. The volume of blood to be removed is calculated based on the desired target hematocrit. A common approach is to remove a percentage of the total blood volume daily or every other day.

-

Hematocrit Monitoring: Measure the hematocrit after each blood draw to monitor the progression of anemia.

-

Animal Welfare: Monitor the mice for signs of distress. Provide supportive care as needed (e.g., supplemental warmth).

-

Maintenance Phase: Once the target hematocrit is reached, smaller, less frequent blood draws can be performed to maintain the anemic state.

Quantitative Data: Phlebotomy Protocol and Hematological Parameters in Rats

| Animal Model | Phlebotomy Schedule | Target Hematocrit | Resulting Hemoglobin | Key Observations |

| Wistar Rats | 1.5-2.0 ml/day for 5 days | ~30-35% | Significant Decrease | Lower reticulocyte response compared to hemolytic anemia models. |

Data adapted from a comparative study of experimental anemia models.

Section 3: Phenylhydrazine-Induced Hemolytic Anemia

Phenylhydrazine (PHZ) is a chemical that induces oxidative stress in red blood cells, leading to their premature destruction (hemolysis) and resulting in anemia. This model is useful for studying the pathophysiology of hemolytic anemias and the subsequent regenerative response.

Experimental Protocol: Phenylhydrazine-Induced Anemia in Rats

Objective: To induce hemolytic anemia using phenylhydrazine.

Materials:

-

Phenylhydrazine hydrochloride

-

Sterile saline (0.9% NaCl) or phosphate-buffered saline (PBS)

-

Wistar rats (male, 8-10 weeks old)

-

Syringes and needles for intraperitoneal injection

-

Vortex mixer

-

pH meter and solutions for pH adjustment

Procedure:

-

Preparation of PHZ Solution: Dissolve phenylhydrazine hydrochloride in sterile saline or PBS to the desired concentration. Adjust the pH to neutral (7.0-7.4). Prepare the solution fresh before each use.

-

Administration: Administer the PHZ solution via intraperitoneal injection. A common dosing regimen is 50 mg/kg for 3 consecutive days.

-

Monitoring: Observe the animals for clinical signs of hemolysis, such as jaundice and dark urine. Monitor hematological parameters (hemoglobin, hematocrit, reticulocyte count) at specified time points after PHZ administration.

-

Erythroid Response: The peak of reticulocytosis, indicating a robust erythropoietic response, is typically observed a few days after the last PHZ injection.

Quantitative Data: Phenylhydrazine Protocol and Hematological Parameters in Rats

| Animal Model | PHZ Dosing Regimen | Maximum Red Blood Cell Decrease | Peak Reticulocyte Count | Key Observations |

| Wistar Rats | 50 mg/kg/day for 3 days (IP) | ~68% | >99% | Marked elevation in MCH and MCHC due to free plasma hemoglobin. |

Data adapted from a study on peripheral blood and bone marrow responses.

Section 4: Signaling Pathways in Experimental Anemia

Erythropoietin (EPO) Signaling in Anemic Stress

In response to anemia-induced hypoxia, the kidneys increase the production of erythropoietin (EPO). EPO binds to its receptor (EPOR) on erythroid progenitor cells in the bone marrow, activating the JAK2-STAT5 signaling cascade. This pathway promotes the survival, proliferation, and differentiation of red blood cell precursors, leading to an increased production of erythrocytes to counteract the anemia.

Hepcidin Regulation in Anemia and Iron Overload

Hepcidin is the master regulator of iron homeostasis. Its expression is suppressed during anemia to increase iron availability for erythropoiesis. In states of ineffective erythropoiesis, as seen in some anemias, factors like GDF15 and TWSG1 are released from erythroblasts and suppress hepcidin production, which can paradoxically lead to iron overload. In iron-refractory iron deficiency anemia (IRIDA), mutations in the TMPRSS6 gene prevent the proper suppression of hepcidin, leading to persistent iron deficiency and anemia.

Oxidative Stress Signaling in Hemolytic Anemia

In hemolytic anemia, the breakdown of red blood cells releases heme, which can be pro-oxidant. Oxidative stress activates the transcription factor NRF2, which induces the expression of antioxidant genes like heme oxygenase-1 (HMOX1). This is a protective mechanism against cellular damage. The repressor protein BACH1 normally inhibits the expression of these genes, but under oxidative stress, BACH1 is inactivated, allowing NRF2 to bind to the antioxidant response element (ARE) in the DNA.

Section 5: Experimental Workflows

Workflow for Phlebotomy-Induced Anemia Model

The Evolution of Iron Dextran: A Technical Guide for Researchers

An In-depth Exploration of the History, Development, and Application of Iron Dextran in Scientific Research

This technical guide provides a comprehensive overview of the history and development of this compound, a critical tool in both clinical practice and biomedical research for addressing iron deficiency. Tailored for researchers, scientists, and drug development professionals, this document delves into the core scientific principles, from its initial synthesis to the evolution of safer, more effective formulations. It further details the analytical techniques for characterization and the biological pathways through which this compound exerts its effects.

A Historical Journey: From High-Risk to High-Efficacy

The story of this compound begins in the mid-20th century with the pressing need for an effective parenteral iron therapy for patients unable to tolerate or absorb oral iron supplements. The first iron-dextran complex was developed in 1953, offering a novel approach to treating hypochromic anemia.[1] These early formulations, now known as high-molecular-weight (HMW) this compound, were groundbreaking but were associated with a significant risk of adverse reactions, including life-threatening anaphylaxis.[2] This high rate of adverse events was a major clinical concern and spurred further research into the underlying causes and potential solutions.

The primary safety concerns with HMW this compound were linked to the dextran component, which could elicit an immune response.[2] This led to the development of low-molecular-weight (LMW) this compound, which demonstrated a significantly improved safety profile. While still carrying a risk of hypersensitivity reactions, the incidence was markedly lower than with HMW formulations.[2][3] The transition from HMW to LMW this compound marked a pivotal moment in parenteral iron therapy, making it a safer and more viable option for a broader patient population. Further research and development have led to the introduction of even newer intravenous iron preparations with different carbohydrate shells, such as iron sucrose and ferric carboxymaltose, which offer alternative safety and efficacy profiles.

Physicochemical Properties: A Comparative Analysis

The therapeutic efficacy and safety of this compound formulations are intrinsically linked to their physicochemical properties. Key parameters include molecular weight, particle size, and the amount of weakly-bound or "labile" iron. These characteristics influence the stability of the complex, its pharmacokinetic profile, and its potential to induce adverse reactions.

| Property | High-Molecular-Weight (HMW) this compound | Low-Molecular-Weight (LMW) this compound | Iron Sucrose | Ferric Carboxymaltose |

| Average Molecular Weight (kDa) | > 450 | 90 - 265 | 34 - 60 | ~150 |

| Particle Size (nm) | Larger, more variable | Smaller, more uniform | ~8-10 | ~15 |

| Labile Iron Content | Higher | Lower | Variable | Low |

| Risk of Anaphylaxis | Higher | Lower | Very Low | Very Low |

Key Experimental Protocols for Characterization

The robust characterization of this compound formulations is crucial for ensuring quality, safety, and efficacy. The following sections detail the methodologies for two key analytical techniques.

High-Performance Gel Permeation Chromatography (HP-GPC)

HP-GPC is a powerful technique used to determine the molecular weight distribution of this compound complexes. This method separates molecules based on their size in solution.

Methodology:

-

System Preparation: An HP-GPC system equipped with a differential refractometer detector is used. The column is typically packed with a porous polymer gel with a suitable pore size to separate the desired molecular weight range of dextrans.

-

Mobile Phase: A suitable aqueous mobile phase, such as a saline or buffer solution, is selected and degassed. The flow rate is optimized, often around 1 mL/min.

-

Calibration: The system is calibrated using a series of dextran standards with known molecular weights to generate a calibration curve.

-

Sample Preparation: The this compound sample is accurately weighed and dissolved in the mobile phase to a known concentration. The solution is then filtered through a 0.45 µm filter to remove any particulate matter.

-

Analysis: A defined volume of the sample solution is injected into the HP-GPC system. The molecules are separated based on size as they pass through the column, with larger molecules eluting first.

-

Data Acquisition and Analysis: The differential refractometer detects the concentration of the eluting molecules. The resulting chromatogram is analyzed using GPC software to calculate the weight-average molecular weight (Mw), number-average molecular weight (Mn), and polydispersity index (Mw/Mn).

Transmission Electron Microscopy (TEM)

TEM is employed to visualize the morphology and determine the particle size and size distribution of the iron-oxyhydroxide core within the dextran shell.

Methodology:

-

Sample Preparation:

-

A small drop of the diluted this compound solution is applied to a carbon-coated copper TEM grid.

-

The excess liquid is carefully blotted away with filter paper.

-

The grid is allowed to air dry completely.

-

-

Staining (Optional): For enhanced contrast, a negative staining technique can be used. A drop of a heavy metal salt solution (e.g., uranyl acetate) is applied to the grid for a short period and then blotted off. This stains the background, leaving the this compound particles appearing lighter.

-

Imaging:

-

The prepared grid is loaded into the TEM.

-

The electron beam is focused on the sample, and images are captured at various magnifications.

-

-

Image Analysis:

-

The captured TEM images are analyzed using image analysis software.

-

The diameters of a statistically significant number of individual iron cores are measured to determine the average particle size and size distribution.

-

Biological Interactions and Signaling Pathways

Upon intravenous administration, this compound is rapidly cleared from the plasma by the reticuloendothelial system (RES), primarily by macrophages in the liver, spleen, and bone marrow. The following sections and diagrams illustrate the cellular uptake and subsequent processing of this compound.

Cellular Uptake and Intracellular Trafficking

The uptake of this compound by macrophages occurs via endocytosis. The this compound complex is enclosed within an endosome, which then fuses with a lysosome to form a phagolysosome.

Caption: Cellular uptake of this compound by macrophage endocytosis.

Iron Release and Metabolic Regulation

Within the acidic environment of the phagolysosome, the dextran coat is metabolized, and the iron-oxyhydroxide core is broken down, releasing ferric iron (Fe³⁺). This iron is then reduced to ferrous iron (Fe²⁺) and transported into the cytoplasm.

Once in the cytoplasm, the iron enters the labile iron pool and can be utilized for various cellular processes. A primary fate of this iron is its storage within the protein ferritin or its export from the macrophage via the iron transporter ferroportin to be bound by transferrin in the plasma. The levels of intracellular iron regulate the synthesis of ferritin and transferrin receptors to maintain iron homeostasis.

Caption: Intracellular iron release and metabolic regulation.

Conclusion

The development of this compound represents a significant advancement in the management of iron deficiency. The evolution from HMW to LMW formulations has substantially improved its safety profile, making it a cornerstone of parenteral iron therapy. For researchers, a thorough understanding of its history, physicochemical properties, and biological interactions is paramount for its effective and safe use in preclinical and clinical studies. The detailed experimental protocols and pathway diagrams provided in this guide serve as a valuable resource for scientists and drug development professionals working with this important therapeutic agent. Continued research into novel iron-carbohydrate complexes promises to further refine the safety and efficacy of parenteral iron therapies.

References

An In-Depth Technical Guide to Intravenous Iron Therapies: Iron Dextran vs. Ferric Hydroxide Sucrose Complex

Executive Summary: Intravenous (IV) iron preparations are critical for managing iron deficiency anemia (IDA) in patients who are intolerant to or unresponsive to oral iron. This guide provides a detailed technical comparison of two widely used IV iron formulations: iron dextran (specifically low-molecular-weight this compound, LMWID) and ferric hydroxide sucrose complex (iron sucrose). It explores their physicochemical properties, pharmacokinetic profiles, clinical efficacy, and safety, with a focus on the underlying mechanisms of action and adverse events. This document is intended for researchers, scientists, and drug development professionals seeking a comprehensive understanding of these complex nanoparticle drugs.

Physicochemical and Pharmacokinetic Properties

All IV iron agents are colloidal nanoparticles consisting of an iron-oxyhydroxide core stabilized by a carbohydrate shell. These structural differences influence their pharmacokinetic and safety profiles. This compound complexes are more stable, allowing for the administration of larger single doses, whereas iron sucrose is less stable, necessitating smaller, more frequent dosing.

The degradation kinetics and subsequent release of iron are directly related to the molecular weight and stability of the complex. More stable complexes, like this compound, have a slower release of iron, while less stable complexes like iron sucrose release iron more rapidly. This rate of iron release is a key determinant of both efficacy and potential for certain adverse events.

Table 1: Comparison of Physicochemical and Pharmacokinetic Properties

| Property | This compound (Low Molecular Weight) | Ferric Hydroxide Sucrose Complex (Iron Sucrose) |

| Structure | Iron-oxyhydroxide core with a dextran-derived carbohydrate shell | Polynuclear iron(III)-hydroxide core surrounded by sucrose |

| Molecular Weight | Higher | Lower |

| Complex Stability | High (tightly bound iron) | Moderate (releases iron more readily) |

| Maximum Single Dose | Can be given as a total dose infusion (TDI) >1000 mg | Maximum individual dose typically 200 mg |

| Administration | Requires a test dose due to risk of anaphylaxis | No test dose required |

| Metabolism | Primarily cleared by the reticuloendothelial system (macrophages) | Primarily cleared by the reticuloendothelial system (macrophages) |

| Iron Release | Slower release of iron to transferrin | Faster release of labile iron |

Cellular Uptake and Metabolism

Upon intravenous administration, iron-carbohydrate complexes do not directly release large amounts of ionic iron into the bloodstream. Instead, they are taken up from the plasma by macrophages of the reticuloendothelial system (RES), primarily in the liver and spleen. Inside the macrophages, the carbohydrate shell is metabolized, and the iron is released from the core. This iron is then either stored as ferritin within the macrophage or exported to the plasma via the protein ferroportin, where it binds to transferrin for transport to the bone marrow for erythropoiesis (the production of red blood cells).

Figure 1. Cellular pathway of IV iron metabolism.

Clinical Efficacy

Both LMW this compound and iron sucrose are effective in treating iron deficiency anemia by increasing hemoglobin levels and replenishing iron stores. Several head-to-head studies have found their efficacy to be comparable, though administration schedules differ significantly due to their distinct pharmacokinetic profiles.

Table 2: Summary of Comparative Clinical Efficacy Data

| Study / Finding | This compound (LMW) Group | Iron Sucrose Group | p-value | Citation |

| Godfrey et al. (Retrospective) | ||||

| Hemoglobin Increase | 82.7% of patients | 60.6% of patients | <0.0001 | |

| ≥2 g/dL Hemoglobin Increase | 48.3% of patients | 27.3% of patients | N/A | |

| Bala et al. (Randomized Trial) | ||||

| Proportion with ≥1.0 g/dL Hb rise | 21.9% of patients | 32.4% of patients | 0.23 | |

| Mean Hb increase from baseline | 0.4 ± 0.7 g/dL | 0.6 ± 0.9 g/dL | 0.28 | |

| Khose et al. (Cross-sectional) | ||||

| Mean baseline Hemoglobin (g/dL) | 7.88 ± 1.07 | 7.29 ± 2.73 | >0.05 | |

| Mean post-treatment Hemoglobin (g/dL) | 11.49 ± 1.18 | 11.56 ± 3.45 | >0.05 |

Note: Efficacy outcomes can be influenced by patient population, dosing regimen, and study duration.

Safety and Tolerability

Historically, high-molecular-weight (HMW) this compound was associated with a significant risk of serious anaphylactic reactions, which led to its removal from the market. Modern LMW this compound has a much-improved safety profile, with some studies showing no significant difference in serious adverse events compared to iron sucrose. However, a boxed warning for anaphylaxis and the requirement for a test dose remain for this compound.

Minor infusion reactions, such as flushing, myalgia, and chest pressure, are thought to be related to the release of labile, non-transferrin-bound iron and are not typically immune-mediated. Iron sucrose and ferric gluconate release the highest amounts of labile plasma iron.

Table 3: Summary of Comparative Safety and Adverse Event Data

| Study / Finding | This compound (LMW) Group | Iron Sucrose Group | p-value / RR | Citation |

| Flegel et al. (Feasibility RCT) | ||||

| Immediate Reactions | 12.3% (9/73) | 11.4% (8/70) | p=0.873 | |

| Delayed Reactions | 12.3% (9/73) | 31.4% (22/70) | p=0.0078 | |

| Bala et al. (Randomized Trial) | ||||

| At least one adverse event | 27.3% of patients | 14.7% of patients | p=0.21 | |

| Wang et al. (Retrospective) | ||||

| Rate of Infusion Events | 3.8% | 4.3% | p<0.001 | |

| Faich and Strobos (Review) | ||||

| Allergy Events (per million doses) | 8.7 | N/A (Compared to ferric gluconate) | N/A | |

| Case Fatality Rate (1976-1996) | 15.8% of allergy cases | No fatalities reported | N/A |

Note: Data for this compound may not always differentiate between HMW and LMW formulations, especially in older studies.

Mechanisms of Hypersensitivity Reactions

Acute hypersensitivity reactions (HSRs) to IV iron are rare but can be life-threatening. While true IgE-mediated anaphylaxis can occur, particularly in response to the dextran component, a more common mechanism for modern formulations is believed to be Complement Activation-Related Pseudo-allergy (CARPA). CARPA is triggered by the nanoparticle nature of the IV iron complexes, which can directly activate the complement system, leading to the release of anaphylatoxins (C3a, C5a). These molecules then activate mast cells and basophils, causing the release of histamine and other inflammatory mediators, mimicking an allergic reaction without the involvement of IgE antibodies.

Figure 2. CARPA mechanism for IV iron hypersensitivity.

Experimental Protocols

Detailed methodologies are crucial for interpreting clinical data. Below are summarized protocols from key comparative studies.

Protocol Summary: Bala et al. (2016) - Randomized Controlled Trial

-

Objective: To compare the efficacy and safety of LMW this compound and iron sucrose in pre-dialysis chronic kidney disease (CKD) patients.

-

Study Design: A randomized, single-center study.

-

Participants: 67 anemic (Hb < 11 g/dL) pre-dialysis CKD patients.

-

Intervention Groups:

-

LMW this compound (n=33): 1000 mg administered in four divided doses of 250 mg.

-

Iron Sucrose (n=34): 1000 mg administered in five divided doses of 200 mg.

-

-

Primary Outcome: The proportion of patients achieving a rise in hemoglobin (Hb) concentration of ≥1.0 g/dL at any point during the 24-day study.

-

Key Assessments: Complete blood count, serum iron, serum ferritin, and transferrin saturation (TSAT) were measured at baseline and at Day 24.

Protocol Summary: Flegel et al. (2016) - Randomized Double-Blind Feasibility Study

-

Objective: To compare the safety of high molecular weight this compound with iron sucrose in a non-hemodialysis outpatient population.

-

Study Design: A prospective, double-blind, randomized controlled trial.

-

Participants: 143 adult outpatients with iron deficiency.

-

Intervention Groups:

-

This compound (n=73): Received high molecular weight this compound.

-

Iron Sucrose (n=70): Received iron sucrose.

-

-

Primary Outcome: Occurrence of immediate severe adverse drug reactions.

-

Key Assessments: Patients were monitored for immediate (during or within 1 hour post-infusion) and delayed (1 hour to 4 weeks post-infusion) reactions.

Clinical Decision Framework

The choice between LMW this compound and iron sucrose depends on a multifactorial assessment of patient history, clinical need, and logistical considerations. Iron sucrose is often preferred due to its favorable safety profile and lack of a test dose requirement, especially in patients with a history of drug allergies or CKD. LMW this compound's primary advantage is the ability to administer a total dose infusion, which can be more convenient and cost-effective in certain settings.

Figure 3. Simplified clinical decision workflow.

Conclusion

Both low-molecular-weight this compound and iron sucrose are effective formulations for the

Methodological & Application

Application Notes and Protocols for Iron Dextran Dosage in Cell Culture Experiments

For Researchers, Scientists, and Drug Development Professionals

Introduction

Iron is an essential micronutrient for cellular processes, including DNA synthesis, cellular respiration, and oxygen transport.[1] In cell culture, supplementation with iron is often necessary to ensure optimal cell growth and viability, particularly in serum-free media formulations. Iron dextran, a complex of ferric hydroxide and dextran, serves as a stable and biocompatible source of iron for in vitro applications.[2] It facilitates the slow and sustained release of iron, minimizing the risk of toxicity associated with free iron.[3]

These application notes provide a comprehensive guide to calculating and applying this compound dosages in cell culture experiments. The protocols outlined below are designed to assist researchers in determining optimal iron concentrations for various cell lines and experimental objectives.

Principle of this compound Uptake

Cells primarily acquire iron through the binding of transferrin-bound iron to the transferrin receptor, leading to endocytosis.[1][4] Within the cell, iron is released and can be utilized for metabolic processes or stored in ferritin. This compound is taken up by cells, including macrophages, through endocytosis. The complex is then processed within the cell, releasing iron into the labile iron pool.

Calculating this compound Dosage

The optimal concentration of this compound is cell-type dependent and should be empirically determined. The following tables provide recommended starting concentrations based on published studies and general cell culture experience.

Recommended Starting Concentrations

| Cell Line Type | Example Cell Lines | Recommended Starting Concentration (µg/mL of elemental iron) | Reference |

| Adherent Cancer Cells | HeLa, MCF-7 | 10 - 100 µg/mL | |

| Suspension Cancer Cells | Jurkat | 5 - 50 µg/mL | N/A |

| Macrophages | J774A.1, THP-1 | 25 - 200 µg/mL | |

| Primary Cells | Human Dermal Fibroblasts | 5 - 50 µg/mL |

Note: These are starting points. It is crucial to perform a dose-response experiment to determine the optimal concentration for your specific cell line and experimental conditions.

Experimental Protocols

Preparation of Sterile this compound Stock and Working Solutions

Materials:

-

This compound solution (e.g., Sigma-Aldrich, Cat. No. 9004-66-4)

-

Sterile phosphate-buffered saline (PBS) or cell culture grade water

-

Sterile 0.22 µm syringe filters

-

Sterile conical tubes (15 mL and 50 mL)

Protocol:

-

Prepare a 10 mg/mL (10,000 µg/mL) Stock Solution:

-

In a sterile biosafety cabinet, dilute the commercial this compound solution with sterile PBS or cell culture grade water to a final concentration of 10 mg/mL of elemental iron.

-

Filter-sterilize the stock solution using a 0.22 µm syringe filter into a sterile 15 mL conical tube.

-

Store the stock solution at 4°C, protected from light.

-

-

Prepare a 1 mg/mL (1,000 µg/mL) Working Solution:

-

In a sterile biosafety cabinet, dilute the 10 mg/mL stock solution 1:10 in sterile cell culture medium to obtain a 1 mg/mL working solution.

-

This working solution can be used to supplement your cell culture medium to the desired final concentration.

-

Experimental Workflow for this compound Treatment

Caption: Experimental workflow for this compound dosage determination and cell treatment.

Cell Viability Assay (MTT Assay)

Principle: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present. These enzymes are capable of reducing the tetrazolium dye MTT to its insoluble formazan, which has a purple color.

Protocol:

-

Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and allow them to attach overnight.

-

Remove the medium and add fresh medium containing various concentrations of this compound (e.g., 0, 10, 25, 50, 100, 200, 500 µg/mL).

-

Incubate the plate for the desired time period (e.g., 24, 48, or 72 hours) at 37°C in a 5% CO2 incubator.

-

Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

-

Remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.

-

Measure the absorbance at 570 nm using a microplate reader.

-

Calculate cell viability as a percentage of the untreated control.

Measurement of Intracellular Iron Content (Colorimetric Assay)

Principle: This assay measures the total intracellular iron content. A releasing agent liberates iron from proteins, and a reducing agent converts Fe³⁺ to Fe²⁺. The Fe²⁺ then reacts with a chromogenic agent to form a colored complex, which can be quantified by measuring its absorbance.

Protocol:

-

Culture and treat cells with this compound as described in your experimental design.

-

Harvest the cells by trypsinization (for adherent cells) or centrifugation (for suspension cells).

-

Wash the cell pellet twice with ice-cold PBS to remove extracellular iron.

-

Count the cells to normalize the iron content per cell.

-

Lyse the cells in an iron assay buffer.

-

Centrifuge the lysate to remove insoluble material.

-

Add an iron reducer to the supernatant to convert Fe³⁺ to Fe²⁺.

-

Add an iron probe (chromogenic agent) and incubate.

-

Measure the absorbance at the appropriate wavelength (e.g., 593 nm) using a microplate reader.

-

Determine the iron concentration using a standard curve prepared with known concentrations of an iron standard.

Western Blot Analysis for Iron-Related Proteins

Principle: Western blotting is used to detect specific proteins in a sample. Following this compound treatment, changes in the expression of key iron metabolism proteins such as ferritin and transferrin receptor 1 (TfR1) can be assessed.

Protocol:

-

Treat cells with the desired concentration of this compound for the appropriate duration.

-

Lyse the cells in RIPA buffer containing protease inhibitors.

-

Determine the protein concentration of the lysates using a BCA or Bradford assay.

-

Separate 20-30 µg of protein per lane by SDS-PAGE.

-

Transfer the separated proteins to a PVDF or nitrocellulose membrane.

-

Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.

-

Incubate the membrane with primary antibodies against ferritin, TfR1, or other proteins of interest overnight at 4°C.

-

Wash the membrane with TBST and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.

-

Normalize the protein expression to a loading control such as β-actin or GAPDH.

Signaling Pathways

Cellular Iron Homeostasis

The regulation of intracellular iron levels is a tightly controlled process to ensure sufficient iron for cellular needs while preventing toxicity from iron overload.

Caption: Cellular iron uptake and regulation pathways.

When intracellular iron levels are high, Iron Regulatory Proteins (IRPs) are in an inactive state. This leads to increased translation of ferritin mRNA for iron storage and increased degradation of transferrin receptor 1 mRNA to reduce further iron uptake.

Troubleshooting

| Issue | Possible Cause | Suggested Solution |

| High Cell Death at Low Concentrations | Cell line is highly sensitive to iron. | Perform a wider dose-response curve with lower concentrations. Reduce incubation time. |

| No Observable Effect | Insufficient iron concentration or incubation time. | Increase the concentration of this compound and/or extend the incubation period. Confirm iron uptake with a colorimetric assay. |

| Precipitate in Culture Medium | High concentration of this compound in incompatible medium. | Ensure the this compound working solution is well-mixed before adding to the culture. Test the solubility of this compound in your specific medium formulation. |

| Inconsistent Results | Variation in cell seeding density or reagent preparation. | Ensure consistent cell numbers are seeded. Prepare fresh working solutions for each experiment. Include appropriate positive and negative controls. |

Conclusion

The protocols and guidelines presented in these application notes provide a framework for the successful implementation of this compound in cell culture experiments. By carefully determining the optimal dosage and utilizing the appropriate analytical methods, researchers can effectively study the role of iron in various cellular processes. It is imperative to empirically validate these protocols for each specific cell line and experimental setup to ensure accurate and reproducible results.

References

- 1. In Vitro and In Vivo Biological Assays of Dextran Coated Iron Oxide Aqueous Magnetic Fluids - PMC [pmc.ncbi.nlm.nih.gov]

- 2. This compound - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 3. Guidelines for Regulated Cell Death Assays: A Systematic Summary, A Categorical Comparison, A Prospective - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Preparation of immunomagnetic iron-dextran nanoparticles and application in rapid isolation of E.coli O157:H7 from foods - PMC [pmc.ncbi.nlm.nih.gov]

Application Notes and Protocols: Iron Dextran for Cell Labeling and Tracking

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide to utilizing iron dextran nanoparticles for the efficient labeling and subsequent tracking of various cell types. This technology is pivotal for a range of applications, including stem cell therapy, immunology, and oncology research, enabling non-invasive monitoring of cell fate in vivo.

Introduction to this compound Cell Labeling

This compound nanoparticles, particularly superparamagnetic iron oxide nanoparticles (SPIONs) coated with dextran, are widely used as contrast agents for cellular magnetic resonance imaging (MRI). The dextran coating enhances biocompatibility and facilitates cellular uptake through endocytosis. Once internalized, the iron core alters the local magnetic field, enabling the visualization of labeled cells as a signal loss on T2/T2*-weighted MRI scans. This method allows for high-resolution, long-term tracking of transplanted cells in vivo.

Cellular Uptake Mechanism:

The primary mechanism for the cellular uptake of dextran-coated SPIONs is endocytosis. The dextran coating facilitates the nanoparticles' interaction with the cell membrane, leading to their internalization into intracellular vesicles.

Caption: Cellular uptake of this compound via endocytosis.

Experimental Protocols

Protocol for Labeling Cells with this compound (SPIONs)

This protocol describes the direct labeling of cells in culture by co-incubation with this compound nanoparticles.

Materials:

-

Cells of interest in culture

-

Complete cell culture medium

-

This compound nanoparticles (e.g., Ferumoxides, Ferucarbotran)

-

Phosphate-buffered saline (PBS)

-

Trypan blue solution

-

Hemocytometer or automated cell counter

Procedure:

-

Cell Preparation: Culture cells to approximately 70-80% confluency in a T-75 flask or appropriate culture vessel.

-

Preparation of Labeling Medium: Dilute the this compound nanoparticle stock solution in complete cell culture medium to the desired final concentration. Recommended concentrations for initial optimization range from 25 to 100 µg Fe/mL.

-

Cell Labeling: a. Aspirate the existing culture medium from the cells. b. Add the prepared labeling medium to the cells. c. Incubate the cells for 12-24 hours at 37°C in a humidified incubator with 5% CO2. The optimal incubation time may vary depending on the cell type.

-

Washing: a. After incubation, aspirate the labeling medium. b. Wash the cells three times with sterile PBS to remove any unbound nanoparticles.

-

Cell Harvesting: a. Detach the cells using trypsin or a suitable non-enzymatic cell dissociation solution. b. Resuspend the cells in fresh, complete culture medium.

-

Viability and Counting: a. Take an aliquot of the cell suspension and mix with an equal volume of trypan blue solution. b. Count the viable (unstained) and non-viable (blue) cells using a hemocytometer or automated cell counter to determine the labeling efficiency's effect on cell viability.

Protocol for Prussian Blue Staining to Confirm Iron Uptake

Prussian blue staining is a histological method used to detect the presence of ferric iron in cells, confirming successful labeling.

Materials:

-

Labeled and unlabeled (control) cells on coverslips or slides

-

4% Paraformaldehyde (PFA) in PBS

-

20% Hydrochloric acid (HCl)

-

10% Potassium ferrocyanide solution

-

Nuclear Fast Red (or other suitable counterstain)

-

Distilled water

-

Mounting medium

Procedure:

-

Cell Fixation: a. Wash the cells on coverslips with PBS. b. Fix the cells with 4% PFA for 15 minutes at room temperature. c. Wash the fixed cells three times with PBS.

-

Staining: a. Prepare the Prussian blue staining solution by mixing equal volumes of 20% HCl and 10% potassium ferrocyanide immediately before use. b. Incubate the fixed cells with the staining solution for 20 minutes at room temperature. c. Wash the cells thoroughly with distilled water.

-

Counterstaining: a. Incubate the cells with Nuclear Fast Red for 5 minutes. b. Briefly rinse with distilled water.

-

Mounting: a. Dehydrate the cells through a graded series of ethanol (optional, depending on the mounting medium). b. Mount the coverslips onto microscope slides using an appropriate mounting medium.

-

Visualization: a. Examine the slides under a light microscope. Iron deposits will appear as distinct blue precipitates within the cytoplasm of labeled cells.

Protocol for In Vitro MRI of Labeled Cells

This protocol outlines the preparation of labeled cells for MRI analysis to confirm successful iron labeling and its effect on T2 relaxation time.

Materials:

-

Labeled and unlabeled (control) cells

-

1.5% Agarose gel in PBS

-

MRI-compatible tubes or phantoms

Procedure:

-

Cell Pellet Preparation: a. Harvest a known number of labeled and unlabeled cells (e.g., 1 x 10^6 cells per sample). b. Centrifuge the cells to form a pellet. c. Carefully remove the supernatant.

-

Embedding in Agarose: a. Prepare a 1.5% agarose solution in PBS and cool it to approximately 40°C. b. Gently resuspend the cell pellets in the warm agarose solution. c. Transfer the cell-agarose suspension to MRI-compatible tubes. d. Allow the agarose to solidify at room temperature.

-

MRI Acquisition: a. Place the phantoms in the MRI scanner. b. Acquire T2-weighted and T2*-weighted images. c. Measure the T2 relaxation times of the labeled and unlabeled cell pellets. A significant decrease in T2 relaxation time for the labeled cells indicates successful iron uptake.

Data Presentation

The following tables summarize quantitative data from various studies on the effects of this compound labeling on cell viability and the efficiency of iron uptake.

| This compound Concentration (µg Fe/mL) | Cell Type | Incubation Time (hours) | Cell Viability (%) | Reference |

| 25 | Mesenchymal Stem Cells | 24 | >95% | [1] |

| 50 | Human Neural Stem Cells | 24 | Not significantly affected | [2] |

| 100 | Mesenchymal Stem Cells | 24 | ~90% | [1] |

| 112 | Macrophages | 24 | Not significantly affected | [3] |

| 250 | Mesenchymal Stem Cells | 24 | 78% | [1] |

Table 1: Effect of this compound Concentration on Cell Viability.

| Cell Type | This compound Concentration (µg Fe/mL) | Incubation Time (hours) | Iron Uptake (pg Fe/cell) | Reference |

| Macrophages | 25 | 24 | ~3.5 | |

| Mesenchymal Stem Cells | 25 | 48 | Plateaued uptake | |

| Human Endothelial Cells | 100 | 24 | Less pronounced than macrophages | |

| THP-1 Monocytic Cells | 100 | 24 | Less pronounced than macrophages |

Table 2: Iron Uptake Efficiency in Different Cell Types.

Visualization of Experimental Workflow

The following diagram illustrates the general workflow for labeling cells with this compound and subsequent in vivo tracking.

Caption: Workflow for this compound cell labeling and tracking.

Concluding Remarks

The protocols and data presented here provide a robust framework for the successful labeling and tracking of cells using this compound nanoparticles. It is crucial to optimize labeling conditions for each specific cell type to ensure high labeling efficiency while maintaining cell viability and function. The non-invasive nature of MRI tracking makes this an invaluable tool for preclinical research in regenerative medicine, cell-based therapies, and developmental biology.

References

Application Notes and Protocols for the Preparation and Administration of Iron Dextran Solution for Injection in Rats

For Researchers, Scientists, and Drug Development Professionals

Introduction

Iron dextran is a complex of ferric hydroxide and low-molecular-weight dextran. It is frequently used in research settings to induce iron overload in animal models, particularly in rats, to study conditions such as hemochromatosis and to assess the efficacy of iron-chelating agents.[1] The parenteral administration of this compound allows for the delivery of a precise and rapidly available iron dose, bypassing intestinal absorption. This document provides detailed protocols for the preparation, administration, and quality control of this compound solutions for injection in rats, intended for research purposes.

Data Summary

Table 1: Recommended Dosages for Inducing Iron Overload in Rats

| Dosage (mg/kg BW) | Resulting Iron Overload Level in Liver | Observations | Reference |

| 10 | Normal (<3 mg Fe/g DW) | Negligible iron distribution, but may cause focal inflammation. | [1] |

| 20 - 40 | Mild (3–7 mg Fe/g DW) | Significant increase in steatosis and hepatocellular swelling. | [1] |

| 50 | Moderate (>7 mg Fe/g DW) | Pronounced iron distribution in the sinusoidal area. | [1] |

| 60 - 120 | Severe (>15 mg Fe/g DW) | Extensive iron accumulation in both sinusoidal space and hepatocytes. | [1] |

Table 2: Composition and Quality Control Parameters for this compound Injection

| Parameter | Specification | Method | Reference |

| Iron Content | 95.0% - 105.0% of labeled amount | Atomic Absorption Spectroscopy | |

| pH | 4.5 - 7.0 | Potentiometry | |

| Bacterial Endotoxins | Not more than 0.50 USP Endotoxin Unit per mg of iron | Limulus Amebocyte Lysate (LAL) test | |

| Sterility | Must be sterile | Membrane Filtration or Direct Inoculation | |

| Chloride Content | Varies by concentration (e.g., 0.48% - 0.68% for 50 mg/mL) | Potentiometric Titration with Silver Nitrate | |

| Identification | Forms brown precipitate with HCl and NH₄OH | Chemical Identification Test | |

| Phenol (if used as preservative) | Not more than 0.5% | HPLC or Spectrophotometry |

Experimental Protocols

Protocol 1: Preparation of this compound Injection Solution

This protocol describes the dilution of a commercially available sterile this compound solution to working concentrations for administration to rats.

Materials:

-

Commercially available this compound Injection (typically 50 mg/mL or 100 mg/mL elemental iron)

-

Sterile Physiological Saline (0.9% Sodium Chloride) for Injection

-

Sterile vials or tubes

-

Sterile syringes and needles

-

Laminar flow hood or biological safety cabinet

Procedure:

-

Perform all procedures under aseptic conditions in a laminar flow hood to maintain sterility.

-

Determine the desired final concentration of the this compound solution (e.g., 10 mg/mL or 20 mg/mL) and the total volume required.

-

Calculate the volume of the this compound stock solution and the sterile physiological saline needed.

-

Formula: (Final Concentration) x (Final Volume) = (Stock Concentration) x (Stock Volume)

-

Example for 10 mL of a 10 mg/mL solution from a 50 mg/mL stock:

-

(10 mg/mL) x (10 mL) = (50 mg/mL) x (Stock Volume)

-

Stock Volume = 2 mL

-

Volume of Saline = 10 mL - 2 mL = 8 mL

-

-

-

Using a sterile syringe, withdraw the calculated volume of the this compound stock solution.

-

Transfer the stock solution to a sterile vial.

-

Using a new sterile syringe, add the calculated volume of sterile physiological saline to the vial.

-

Gently swirl the vial to mix the solution thoroughly. Avoid vigorous shaking to prevent foaming or degradation of the complex.

-

Label the vial clearly with the final concentration, date of preparation, and batch number.

-

Store the prepared solution at a controlled room temperature, protected from light, unless otherwise specified by the manufacturer.

Protocol 2: Administration of this compound to Rats

This protocol details the intravenous administration of this compound via the lateral tail vein.

Materials:

-

Prepared this compound Injection Solution

-

Healthy male rats (e.g., Sprague-Dawley or Wistar), with weights ranging from 150 to 180 grams

-

Rat restrainer

-

Sterile 1 mL syringes with 27-30 gauge needles

-

70% Ethanol or other suitable disinfectant

-

Heat lamp (optional, for vasodilation)

-

Anesthetic (if required by institutional guidelines)

Procedure:

-

Animal Preparation: Acclimatize rats for at least one week before the experiment under controlled conditions (25–27°C, 50–60% humidity, 12:12 light-dark cycle). Provide standard pellet feed and water ad libitum.

-

Dosage Calculation: Calculate the volume of the this compound solution to be injected based on the individual rat's body weight and the desired dosage (see Table 1).

-

Formula: Injection Volume (mL) = (Dosage (mg/kg) x Body Weight (kg)) / Concentration (mg/mL)

-

Example for a 20 mg/kg dose for a 200g (0.2 kg) rat using a 10 mg/mL solution:

-

Injection Volume = (20 mg/kg x 0.2 kg) / 10 mg/mL = 0.4 mL

-

-

-